molecular formula C20H19N3O3 B11592214 methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate

methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate

Cat. No.: B11592214
M. Wt: 349.4 g/mol
InChI Key: XHZKAQJSHLOVAV-UHFFFAOYSA-N
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Description

Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate is a pyrazole derivative featuring a conjugated methylidene group linked to a 4-methylaniline moiety, a ketone at position 5, a phenyl group at position 1, and an acetate ester at position 3 (Figure 1). Pyrazole-based compounds are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . While direct pharmacological data for this specific compound are unavailable in the provided evidence, structural analogs highlight the importance of substituent effects on physicochemical and biological properties .

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

methyl 2-[4-[(4-methylphenyl)iminomethyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C20H19N3O3/c1-14-8-10-15(11-9-14)21-13-17-18(12-19(24)26-2)22-23(20(17)25)16-6-4-3-5-7-16/h3-11,13,22H,12H2,1-2H3

InChI Key

XHZKAQJSHLOVAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenylhydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the methylanilino group to an amine or to reduce the pyrazole ring.

    Substitution: The phenyl and methylanilino groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The compound shares structural motifs with pyrazol-3-ones, thiazolidinones, and other heterocyclic derivatives. Below is a comparative analysis of its features against selected analogs from the literature.

Data Table: Comparative Analysis of Selected Compounds

Compound Name & Structure Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups Biological Activity (if reported) Reference
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 170 Acetyl, nitro, methylidene Not reported
Methyl [3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-5-ylidene]acetate Not fully given Chlorophenyl, thiazolidinone, acetate Anti-T. gondii activity
(5E)-5-[(4-fluorophenyl)methylidene]-3-[(4-iodoanilino)methyl]-1,7,10-thiazolidine-2,4-dione Fluorophenyl, iodoanilino, thiazolidinedione Plant growth modulation (8.96% efficacy)
Target Compound: Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate ~350 (estimated) 4-Methylanilino, phenyl, acetate Not reported

Substituent Effects on Properties and Activity

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methylanilino group is electron-donating, contrasting with the nitro group in ’s pyrazol-3-one derivative . This difference likely alters electronic density on the pyrazole ring, affecting reactivity and interactions in biological systems.
  • Heterocyclic Core: Thiazolidinone derivatives () exhibit distinct bioactivities (e.g., anti-T. gondii or plant growth modulation) due to their sulfur-containing cores, whereas pyrazole derivatives are more commonly associated with anti-inflammatory or antimicrobial effects .

Research Findings from Analogous Compounds

  • Thiazolidinones: Derivatives with sulfanylidene or chlorophenyl groups () showed notable bioactivities, emphasizing the role of sulfur and halogen atoms in target binding .
  • Biological Efficacy: reported a thiazolidinedione derivative with 8.96% plant growth modulation efficacy, highlighting the impact of fluorophenyl and iodoanilino substituents .

Biological Activity

Methyl 2-[(4E)-4-[(4-methylanilino)methylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate is a complex pyrazole derivative notable for its potential biological activities. Pyrazoles are a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N2O3C_{23}H_{22}N_{2}O_{3} with a molecular weight of approximately 382.44 g/mol. The compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity. The structural characteristics are crucial for understanding its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that pyrazole derivatives exhibit biological activities through various mechanisms:

  • Antimicrobial Activity : Pyrazoles have been shown to possess significant antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives inhibit bacterial growth by disrupting cell wall synthesis and function .
  • Anticancer Activity : this compound has been evaluated for its anticancer potential, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). In vitro assays indicated that this compound could synergistically enhance the efficacy of established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Effects : Pyrazole derivatives often exhibit anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Umesha et al. (2009)AntimicrobialDemonstrated significant inhibition against various bacterial strains .
Al-Suwaidan et al. (2016)AnticancerShowed cytotoxic effects on MCF-7 cells with a synergistic effect when combined with doxorubicin .
Goulioukina et al. (2016)Anti-inflammatoryInhibited COX enzymes, reducing inflammation in animal models .

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